

Application Notes: Thiol-Specific Conjugation with Mal-PEG2-bis-PEG3-BCN

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Compound of Interest

Compound Name: Mal-PEG2-bis-PEG3-BCN

Cat. No.: B11930984

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Introduction

The **Mal-PEG2-bis-PEG3-BCN** linker is a heterobifunctional reagent designed for advanced bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This linker possesses two distinct reactive moieties: a maleimide group for covalent attachment to thiol-containing molecules (such as reduced cysteines in antibodies), and a bicyclo[6.1.0]nonyne (BCN) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified molecules.^{[1][2]} The integrated polyethylene glycol (PEG) chains (PEG2 and bis-PEG3) enhance aqueous solubility, increase the stability of the conjugate by reducing aggregation, and provide a flexible spacer to minimize steric hindrance.^{[3][4]}

Key Features

- **Dual Functionality:** Enables the sequential and specific conjugation of two different molecules.^[2]
- **Thiol-Specific Ligation:** The maleimide group reacts efficiently with sulfhydryl groups at a physiological pH range (6.5-7.5) to form a stable thioether bond.^[5]
- **Bioorthogonal Copper-Free Click Chemistry:** The BCN group allows for a highly selective and biocompatible reaction with azide-containing molecules without the need for a cytotoxic

copper catalyst.[6][7]

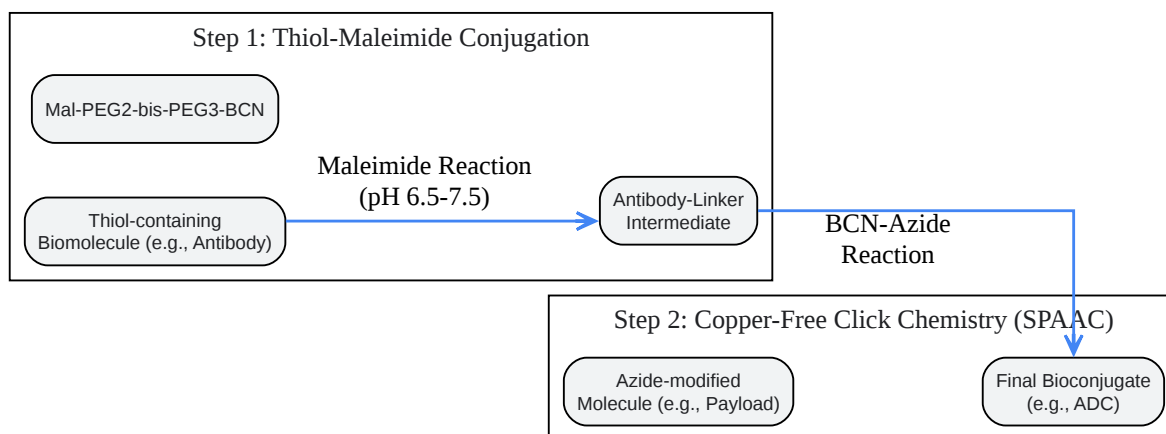
- Enhanced Physicochemical Properties: The hydrophilic PEG spacer improves the solubility and stability of the resulting conjugate, which is particularly beneficial when working with hydrophobic payloads.[3][4]

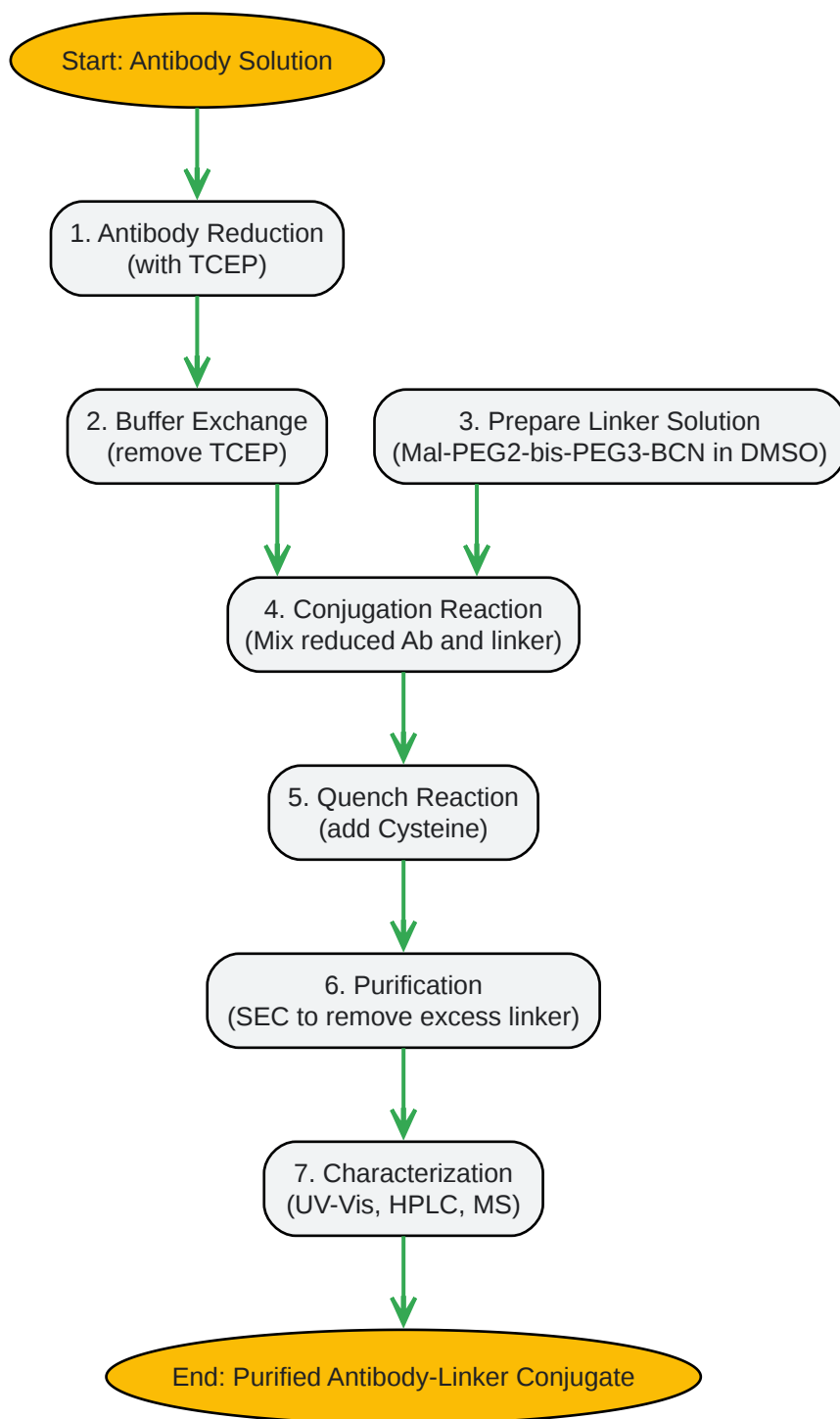
Applications

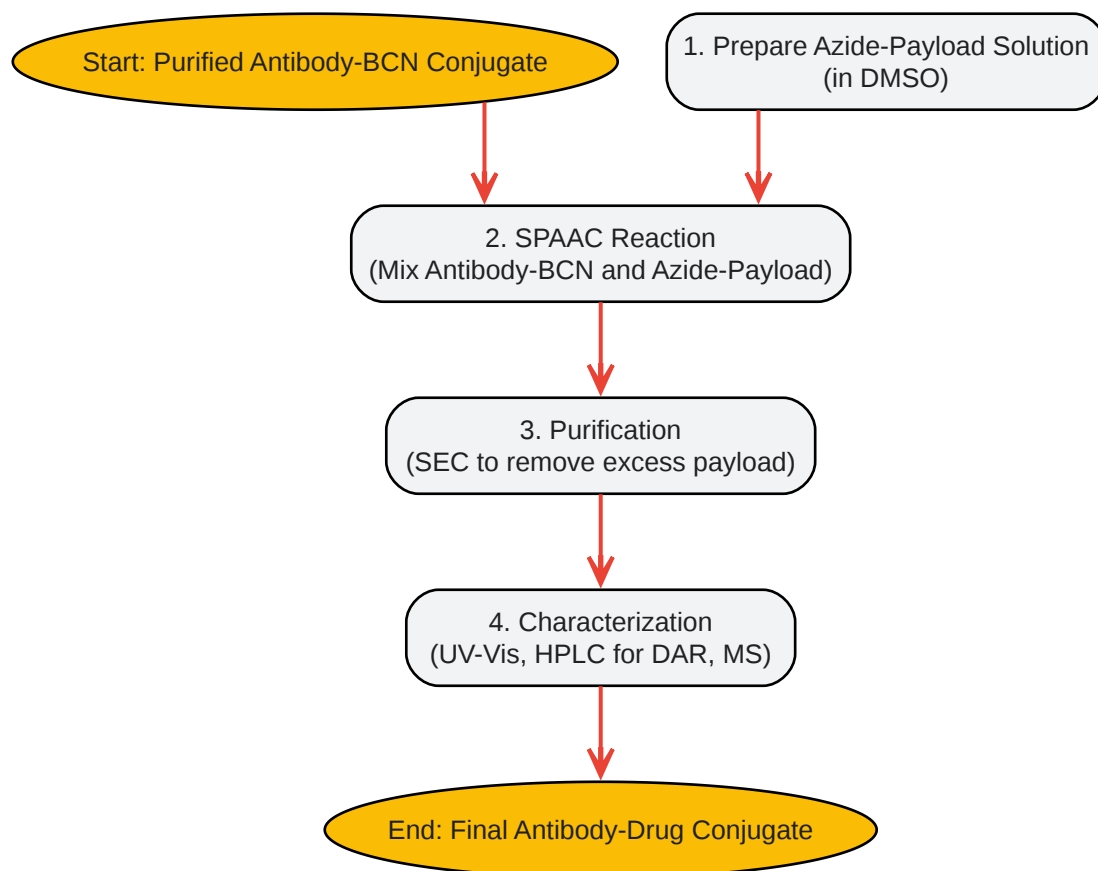
- Antibody-Drug Conjugates (ADCs): The linker is ideal for creating ADCs with a defined drug-to-antibody ratio (DAR). An antibody can be conjugated to the maleimide group, followed by the attachment of an azide-modified cytotoxic payload via the BCN group.[1][8]
- Development of Multifunctional Biologics: Enables the creation of complex biologics by linking different functional molecules (e.g., a targeting protein and an imaging agent) to a central scaffold.
- Surface Functionalization: Immobilization of thiol-containing biomolecules onto azide-modified surfaces for applications in biosensors and diagnostics.[5]
- Live-Cell Imaging: The biocompatibility of the SPAAC reaction makes this linker suitable for labeling live cells for imaging studies.[6]

Chemical Structure and Reaction Scheme

The **Mal-PEG2-bis-PEG3-BCN** linker facilitates a two-step conjugation process. First, the maleimide group reacts with a free thiol on a biomolecule, such as a reduced antibody. Subsequently, the BCN group is available for a SPAAC reaction with an azide-functionalized molecule.







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